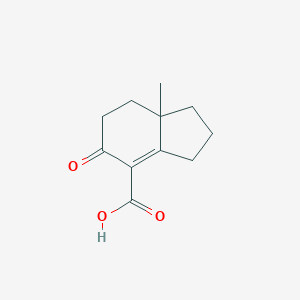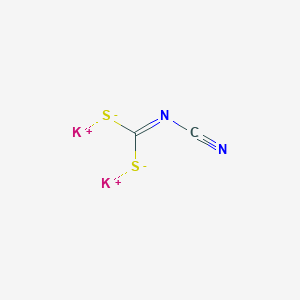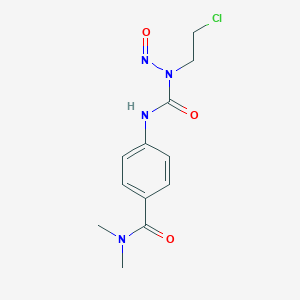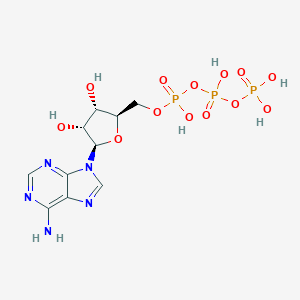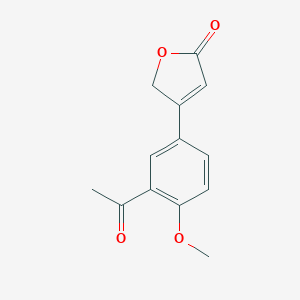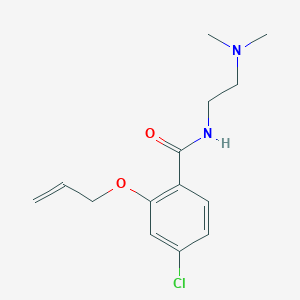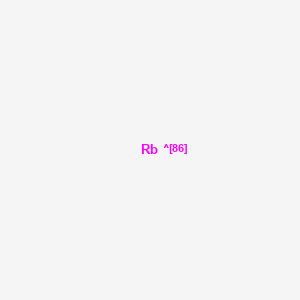
Rubidium Rb-86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium Rb-86 is a radioactive isotope of rubidium. It is a naturally occurring element with an atomic number of 37 and belongs to the alkali metal group. Rubidium Rb-86 has a half-life of 18.7 days and decays by beta emission to stable strontium. It is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Rubidium Rb-86 acts as a tracer in various scientific research applications. It is a radioactive isotope that emits beta particles, which can be detected using a radiation detector. The tracer is introduced into the system being studied, and its movement is tracked using the radiation detector. The rate of movement of the tracer provides information about the system being studied.
Efectos Bioquímicos Y Fisiológicos
Rubidium Rb-86 does not have any significant biochemical or physiological effects. It is a radioactive isotope that decays by beta emission to stable strontium. The beta particles emitted by rubidium Rb-86 have a short range and do not penetrate deeply into tissues. Therefore, it does not cause any significant damage to the tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rubidium Rb-86 has several advantages as a tracer in lab experiments. It has a short half-life, which makes it suitable for studying fast-moving systems. It emits beta particles, which can be easily detected using a radiation detector. It is also relatively easy to produce and purify. However, there are some limitations to its use. It is a radioactive isotope, which requires special handling and disposal procedures. It also has a short half-life, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of rubidium Rb-86 in scientific research. One area of research is the development of new imaging techniques for medical diagnosis. Rubidium Rb-86 can be used as a tracer in various imaging techniques, such as PET (positron emission tomography) and SPECT (single-photon emission computed tomography). Another area of research is the study of the transport of ions in biological systems. Rubidium Rb-86 can be used to study the uptake and transport of potassium ions in plants and animals. Finally, there is a potential for the use of rubidium Rb-86 in environmental studies. It can be used to study the movement of groundwater and the dispersion of pollutants.
Métodos De Síntesis
Rubidium Rb-86 is produced by neutron activation of stable rubidium-85 in a nuclear reactor. The process involves bombarding rubidium-85 with neutrons, which converts it into rubidium Rb-86. The resulting radioactive isotope is then purified and used for various scientific research applications.
Aplicaciones Científicas De Investigación
Rubidium Rb-86 is widely used in scientific research applications due to its unique properties. It is used as a tracer in various fields such as biology, medicine, and environmental studies. In biology, it is used to study the uptake and transport of potassium ions in plants and animals. In medicine, it is used for myocardial perfusion imaging to diagnose heart diseases. In environmental studies, it is used to study the movement of groundwater and the dispersion of pollutants.
Propiedades
Número CAS |
14932-53-7 |
|---|---|
Nombre del producto |
Rubidium Rb-86 |
Fórmula molecular |
Rb |
Peso molecular |
85.911167 g/mol |
Nombre IUPAC |
rubidium-86 |
InChI |
InChI=1S/Rb/i1+1 |
Clave InChI |
IGLNJRXAVVLDKE-OUBTZVSYSA-N |
SMILES isomérico |
[86Rb] |
SMILES |
[Rb] |
SMILES canónico |
[Rb] |
Sinónimos |
86Rb radioisotope Rb-86 radioisotope Rubidium-86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




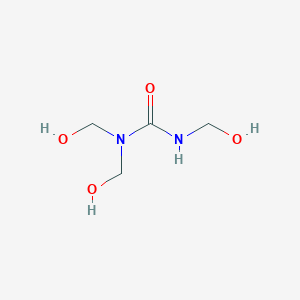
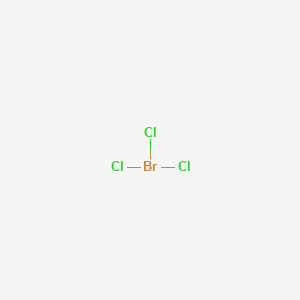

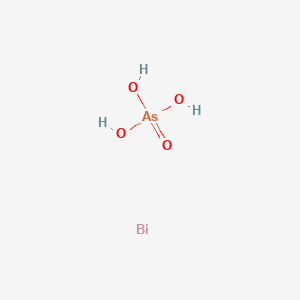
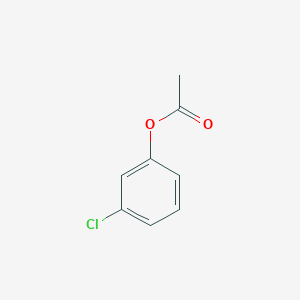
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)

